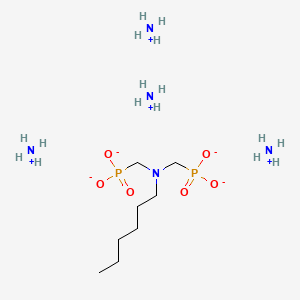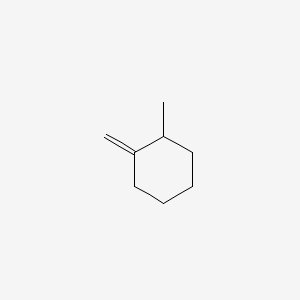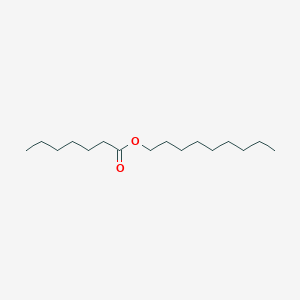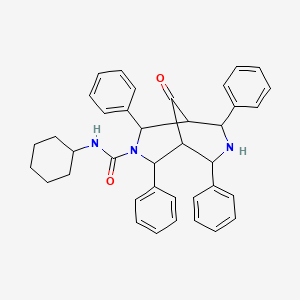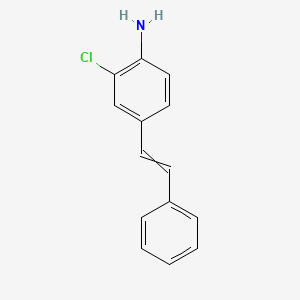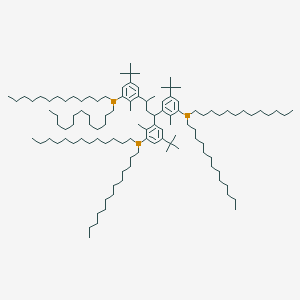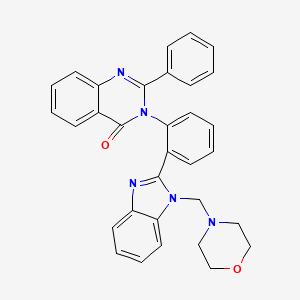
N-pyrimidin-2-ylpyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Nicotinic acid pyrimidin-2-ylamide can be synthesized through several methods. One common approach involves the reaction of nicotinic acid with pyrimidine-2-ylamine under specific conditions. The reaction typically requires a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the amide bond .
Industrial Production Methods: On an industrial scale, nicotinic acid derivatives, including nicotinic acid pyrimidin-2-ylamide, are often produced through the oxidation of 3-methylpyridine or 5-ethyl-2-methylpyridine using nitric acid. This process is conducted under high temperature and pressure conditions . Another method involves the use of nitrilase-mediated bioprocesses, which offer a more environmentally friendly approach .
Análisis De Reacciones Químicas
Types of Reactions: Nicotinic acid pyrimidin-2-ylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The pyrimidine ring allows for substitution reactions, where different substituents can be introduced at specific positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Major Products: The major products formed from these reactions include various nicotinic acid derivatives, amines, and substituted pyrimidines .
Aplicaciones Científicas De Investigación
Nicotinic acid pyrimidin-2-ylamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of nicotinic acid pyrimidin-2-ylamide involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Nicotinamide: Another derivative of nicotinic acid, known for its role in cellular metabolism and as a component of NAD and NADP.
Nicotinic Acid Derivatives: Various derivatives, such as nicotinic acid esters and amides, have similar structures but differ in their specific functional groups and biological activities.
Uniqueness: Nicotinic acid pyrimidin-2-ylamide is unique due to the presence of both nicotinic acid and pyrimidine moieties, which confer distinct chemical and biological properties. Its dual functionality allows for diverse applications in research and industry, making it a valuable compound for further study .
Propiedades
Fórmula molecular |
C10H8N4O |
|---|---|
Peso molecular |
200.20 g/mol |
Nombre IUPAC |
N-pyrimidin-2-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C10H8N4O/c15-9(8-3-1-4-11-7-8)14-10-12-5-2-6-13-10/h1-7H,(H,12,13,14,15) |
Clave InChI |
CFRIBDQMHYGXLL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C(=O)NC2=NC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


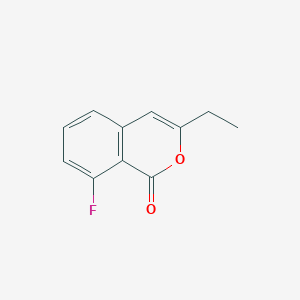

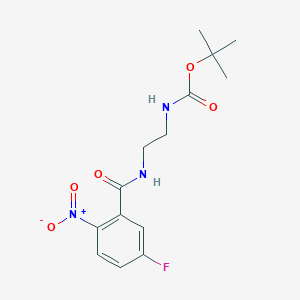
![Isotridecane, 1,1'-[(methylheptylidene)bis(oxy)]bis-](/img/structure/B13784060.png)
![2-(dimethylamino)-N-[2-(dimethylamino)-2-oxoethyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B13784072.png)
